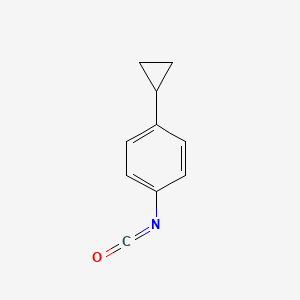

1-Cyclopropyl-4-isocyanatobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-11-10-5-3-9(4-6-10)8-1-2-8/h3-6,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOOCUCYLRCKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629128-24-0 | |

| Record name | 1-cyclopropyl-4-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An Overview of Isocyanate Chemistry in Contemporary Organic Synthesis

Isocyanates are a class of organic compounds characterized by the functional group -N=C=O. wikipedia.org This group is highly electrophilic, making isocyanates valuable and reactive intermediates in organic synthesis. rsc.orgrsc.org They readily react with a wide array of nucleophiles, including alcohols, amines, and water, to form urethanes, ureas, and carbamic acids (which can subsequently decarboxylate to amines), respectively. wikipedia.org This reactivity is the cornerstone of polyurethane chemistry, a multi-billion dollar industry. wikipedia.orggas-sensing.com

In contemporary organic synthesis, the application of isocyanates extends far beyond polymer science. They are pivotal building blocks for a diverse range of molecular architectures. For instance, aryl isocyanates are employed in the synthesis of various heterocyclic compounds, which are common scaffolds in pharmaceuticals and agrochemicals. rsc.orgrsc.orghilarispublisher.com Transition-metal catalyzed reactions involving isocyanates have also gained prominence, enabling novel carbon-hydrogen (C-H) bond functionalization and the construction of complex amides. nih.gov The reactivity of the isocyanate group can be tuned by the nature of the substituent attached to the nitrogen atom; aryl isocyanates are generally more reactive than their alkyl counterparts due to the electronic influence of the aromatic ring. poliuretanos.netpcimag.com

The Unique Structural and Electronic Contributions of Aryl and Cyclopropyl Moieties in Isocyanates

The structure of 1-Cyclopropyl-4-isocyanatobenzene incorporates two key functionalities whose individual properties synergize to create a unique chemical entity.

The Aryl Isocyanate Moiety: The isocyanate group, when attached to an aromatic ring, exhibits enhanced reactivity. gas-sensing.compoliuretanos.netpcimag.com The aromatic ring's ability to delocalize electron density influences the electrophilicity of the isocyanate's carbonyl carbon. This makes aryl isocyanates particularly efficient reactants in nucleophilic addition reactions. gas-sensing.com Furthermore, the rigid nature of the phenyl ring provides a well-defined scaffold, influencing the spatial orientation of substituents in the resulting products.

Positioning of 1 Cyclopropyl 4 Isocyanatobenzene Within Advanced Synthetic Methodologies

Classical and Established Routes to Aryl Isocyanates

Traditional methods for synthesizing aryl isocyanates have been refined over many years, providing reliable and well-understood pathways to these compounds.

Curtius Rearrangement Derivatives and Mechanistic Insight

The Curtius rearrangement, first described by Theodor Curtius in 1885, is a cornerstone in the synthesis of isocyanates. wikipedia.org The reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org The resulting isocyanate can then be used in subsequent reactions or isolated. organic-chemistry.org

The mechanism of the Curtius rearrangement has been a topic of scientific discussion. Initially, it was thought to be a two-step process involving the formation of an acyl nitrene intermediate. wikipedia.org However, more recent studies suggest a concerted mechanism where the migration of the R-group and the expulsion of nitrogen gas occur simultaneously. wikipedia.org This is supported by the absence of nitrene insertion byproducts and by thermodynamic calculations. wikipedia.org The migratory aptitude of the R-group is generally tertiary > secondary ~ aryl > primary, and the migration proceeds with complete retention of stereochemistry. wikipedia.orgnih.gov

A significant advantage of the Curtius rearrangement is its versatility and the mild conditions under which it can be performed. researchgate.net Carboxylic acids can be converted to the corresponding acyl azides, which then undergo the rearrangement to form isocyanates. researchgate.netorganic-chemistry.org These isocyanates can be trapped with alcohols or amines to yield carbamates and ureas, respectively. organic-chemistry.org For instance, the reaction of an aromatic carboxylic acid with di-tert-butyl dicarbonate (B1257347) or a chloroformate and sodium azide produces an acyl azide that rearranges to the isocyanate. organic-chemistry.org

Table 1: Examples of Curtius Rearrangement Applications

| Starting Material | Reagents | Product | Reference |

| Aliphatic Carboxylic Acids | Di-tert-butyl dicarbonate, Sodium Azide, TBAB, Zinc (II) triflate | Isocyanate | nih.gov |

| Aromatic Carboxylic Acids | Chloroformate or Di-tert-butyl dicarbonate, Sodium Azide | Aromatic Carbamate (B1207046) or Urea | organic-chemistry.org |

| Acyl Azide | Heat or Photochemical conditions | Isocyanate | wikipedia.org |

| α-cyanoester | 1. Hydrazine 2. Nitrous acid 3. Heat in ethanol (B145695) 4. Acid hydrolysis | Amino acid | wikipedia.org |

Lossen Rearrangement Variants, Including Palladium-Catalyzed Approaches

The Lossen rearrangement provides another classical route to isocyanates from hydroxamic acids. The reaction typically proceeds by activating the hydroxamic acid, followed by a rearrangement to form the isocyanate. nih.gov A notable advancement is the direct conversion of hydroxamic acids to amines in a single step under mild conditions (e.g., acetonitrile, catalytic DBU at 60 °C), which proceeds through an isocyanate intermediate. nih.gov This method avoids the need for strong electrophiles typically required for the Lossen rearrangement. nih.gov The mechanism involves an initiation pathway where the hydroxamic acid is activated by a nitrile, leading to the Lossen rearrangement and the generation of an isocyanate. nih.gov This isocyanate then acts as a "pseudo-catalyst" in a self-propagation cycle. nih.gov

Palladium catalysis has also been integrated into isocyanate synthesis, offering efficient pathways to aryl isocyanates and their derivatives. One such method involves the palladium-catalyzed cross-coupling of aryl halides (X = Cl, OTf) or triflates with sodium cyanate (B1221674) in the presence of an alcohol to produce N-aryl carbamates. mit.edu This approach provides direct access to important carbamate protecting groups and precursors for polyurethanes. mit.edu The use of aryl triflates as electrophiles expands the substrate scope for the direct synthesis of aryl isocyanates. mit.edu

Furthermore, palladium-catalyzed amide synthesis has been developed using "masked" or "blocked" isocyanates. bac-lac.gc.ca This strategy involves using a blocking group on the isocyanate, which can be removed under the reaction conditions, allowing for the in situ generation of the reactive isocyanate. bac-lac.gc.carsc.org This approach enhances the functional group tolerance and allows for reactions that would be difficult with free isocyanates. bac-lac.gc.ca

Staudinger-Aza Wittig (SAW) Sequence Applications

The Staudinger-Aza Wittig (SAW) reaction is a powerful tool for the synthesis of aza-heterocycles and can be adapted for the formation of isocyanates. The sequence typically involves the reaction of an azide with a phosphine (B1218219) to form a phosphazene, which then undergoes an intramolecular aza-Wittig reaction. In the context of isocyanate synthesis, the reaction of an azide with a phosphine in a carbon dioxide atmosphere can lead to the formation of an isocyanate. beilstein-journals.org

A microwave-assisted, one-pot protocol has been developed for the synthesis of N,N'-disubstituted ureas from alkyl halides and amines, which proceeds via an isocyanate intermediate generated through a Staudinger–aza-Wittig reaction. beilstein-journals.orgbeilstein-journals.org This method utilizes polymer-bound diphenylphosphine (B32561) under CO2 pressure and offers a fast and efficient route to these compounds. beilstein-journals.org The use of a polymer-bound reagent simplifies the purification process, as the triphenylphosphine (B44618) oxide byproduct can be easily removed by filtration. beilstein-journals.org

The SAW sequence has also been employed in multicomponent reactions to generate complex molecular scaffolds. For instance, a three-component synthesis of polysubstituted pyridines has been developed based on the synthesis of 2-azadienes via a redox-neutral catalytic intermolecular aza-Wittig reaction, followed by a Diels-Alder reaction. rsc.orgwikipedia.org

Advanced and Sustainable Synthetic Strategies for Aryl Isocyanates

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methods. This is also true for the synthesis of aryl isocyanates, where in situ generation and controlled release strategies are gaining prominence.

In Situ Generation of Isocyanates from Precursors

The high reactivity of isocyanates can sometimes lead to challenges in their handling and storage. rsc.org To circumvent these issues, methods for the in situ generation of isocyanates from stable precursors have been developed. This approach allows for the on-demand formation of the reactive isocyanate, which can then be directly trapped by a suitable nucleophile. rsc.orggaylordchemical.com

One such method involves the reaction of an aryl amine with dimethyl sulfoxide (B87167) (DMSO) and trifluoroacetic anhydride (B1165640) (TFAA) in the presence of DBU and CO2. gaylordchemical.com In this process, DMSO and TFAA form a sulfonium (B1226848) salt that acts as a dehydrating agent for the in situ formed carbamate salt, leading to the generation of the aryl isocyanate. gaylordchemical.com This method avoids the use of toxic phosgene (B1210022) and often allows for simple workup procedures. gaylordchemical.com

A sophisticated strategy for the controlled release of isocyanates involves the functionalization of the electrophilic carbon of the isocyanate with a leaving group. rsc.org This "blocked" isocyanate can be activated, for example by heating or microwave irradiation, to release the free isocyanate in a controlled manner. rsc.org This technique provides precise control over the reactivity of the isocyanate and allows for its direct reaction with specific substrates. rsc.org

Another innovative approach for the controlled release of isocyanates utilizes bioorthogonal click-and-release reactions. njit.edu Researchers have developed iminosydnone mesoionic compounds that react with strained alkynes under physiological conditions to release an aryl isocyanate. njit.edu This reaction is exceptionally fast and represents the first bioorthogonal process for releasing isocyanate electrophiles inside living cells, opening up new avenues in chemical biology. njit.edu

Utilization of Masked Isocyanates (e.g., Acetoacetanilides)

A practical and efficient method for generating aryl isocyanates involves the use of "masked" precursors, such as acetoacetanilides. These compounds serve as stable shelf reagents that can release the highly reactive isocyanate in situ upon reaction with nucleophiles like amines. This approach circumvents the direct handling of potentially hazardous isocyanates.

Research has demonstrated that acetoacetanilides react with a variety of primary and secondary amines to form unsymmetrically substituted ureas in high yields. lnu.edu.cn The reaction proceeds through the in situ formation of an aryl isocyanate, which is then trapped by the amine present in the reaction mixture. The process is favorable in nonpolar solvents like xylene and toluene, while polar solvents such as DMF tend to inhibit the desired transformation. lnu.edu.cn This method provides a straightforward pathway to complex urea derivatives, which are themselves important in medicinal chemistry and materials science. lnu.edu.cn

Table 1: Synthesis of Unsymmetrically Substituted Ureas via Acetoacetanilide as a Masked Isocyanate Data derived from a study on the reaction of acetoacetanilides with amines. lnu.edu.cn

| Entry | Acetoacetanilide | Amine | Solvent | Yield (%) |

| 1 | Acetoacetanilide | Benzylamine | Xylene | 95 |

| 2 | Acetoacetanilide | n-Butylamine | Xylene | 93 |

| 3 | Acetoacetanilide | Morpholine | Xylene | 96 |

| 4 | Acetoacetanilide | Benzylamine | Toluene | 94 |

Transition-Metal Catalyzed C–H Bond Functionalization with Isocyanates

Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of C–H bonds, offering a more atom-economical and efficient alternative to traditional synthetic methods that often require pre-functionalized starting materials.

Rhodium(III) complexes have proven to be effective catalysts for the amidation of C–H bonds using isocyanates as the nitrogen source. This reaction allows for the direct introduction of an amido group into a molecule at a specific position, guided by a directing group. For instance, the C–H bonds of ferrocenes bearing a directing group can be amidated with various isocyanates using a [RhCp*(OAc)₂(H₂O)] catalyst. nih.gov This methodology produces disubstituted ferrocenes with high yields and, in some cases, excellent diastereoselectivity. nih.gov

Similarly, rhodium(III) catalysis enables the C(sp³)–H bond aminocarbonylation of 8-methylquinolines with a range of aryl and alkyl isocyanates. acs.org This transformation proceeds under mild conditions and leads to the synthesis of various α-quinolinyl amide compounds in moderate to excellent yields. acs.org Mechanistic studies suggest the involvement of a five-membered rhodacycle as a key intermediate in the catalytic cycle. acs.org

Table 2: Rhodium(III)-Catalyzed C(sp³)–H Aminocarbonylation of 8-Methylquinoline with Isocyanates Data showcases the scope of the reaction with different isocyanates. acs.org

| Entry | Isocyanate | Product | Yield (%) |

| 1 | Phenyl isocyanate | N-Phenyl-2-(quinolin-8-yl)acetamide | 85 |

| 2 | 4-Methoxyphenyl isocyanate | N-(4-Methoxyphenyl)-2-(quinolin-8-yl)acetamide | 92 |

| 3 | 4-Chlorophenyl isocyanate | N-(4-Chlorophenyl)-2-(quinolin-8-yl)acetamide | 81 |

| 4 | Benzyl isocyanate | N-Benzyl-2-(quinolin-8-yl)acetamide | 75 |

Multicomponent Reaction (MCR) Approaches to Isocyanate Precursors

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govrsc.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diversity. rsc.orgmdpi.com

Isocyanates and their precursors, isocyanides, are valuable components in many MCRs. rsc.org The Ugi four-component reaction (U-4CR), for example, typically combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.govmdpi.com While not directly using isocyanates as reactants, the isocyanide functionality is a direct precursor, and the products of such reactions are structurally diverse and valuable in fields like drug discovery. dovepress.com More recent developments have focused on MCRs that directly employ isocyanates. rsc.orgrsc.org These reactions provide access to a wide array of heterocyclic and linear structures, such as hydantoins, uracils, and sulfonylureas. rsc.org For instance, a pseudo 4-MCR has been developed for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines with yields up to 92%. rsc.org

Table 3: Examples of Isocyanate-Based Multicomponent Reactions Illustrative examples of scaffolds accessible through MCRs involving isocyanates. rsc.org

| MCR Type | Reactants | Product Scaffold |

| Pseudo 3-MCR | Two Isocyanates, Unsaturated Imine | Fluorinated Triazinane-2,4-diones |

| 3-MCR | Alkene/Alkyne, Isocyanate, NaNO₂ | Cyclic Carbamates |

| 4-MCR | Amine, Aldehyde, Sulfonamide, Isocyanate | Sulfonylureas |

Green Chemistry Methodologies for Isocyanate Synthesis (e.g., Ultrasound-assisted)

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Ultrasound-assisted synthesis is one such methodology that has gained traction for its ability to accelerate reactions, increase yields, and often allow for the use of more environmentally benign solvents. nih.govyoutube.com

The chemical effects of ultrasound, known as sonochemistry, arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. youtube.com This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates. youtube.com While specific ultrasound-assisted synthesis of this compound is not widely reported, the technique has been successfully applied to a variety of organic transformations, including the synthesis of heterocyclic compounds like isoxazoles and oxadiazoles (B1248032) in aqueous media. nih.govnih.govresearchgate.net These examples demonstrate the potential of ultrasound to drive reactions that might otherwise require harsh conditions or toxic solvents. nih.gov

Another green approach involves the use of microwave irradiation, which can dramatically reduce reaction times. A one-pot, sequential synthesis of urea derivatives has been developed using a microwave-assisted Staudinger–aza-Wittig reaction of azides with polymer-bound diphenylphosphine in a carbon dioxide atmosphere to generate the isocyanate intermediate. beilstein-journals.org This method avoids the use of toxic phosphine oxides as byproducts and allows for high product purity. beilstein-journals.org

Table 4: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Isoxazolines Data based on a study of one-pot synthesis of isoxazoline (B3343090) derivatives. nih.gov

| Parameter | Conventional Method (Stirring) | Ultrasound-Assisted Method |

| Reaction Time | 12-24 hours | 15-30 minutes |

| Yield | Good | Good to Excellent |

| Conditions | Reflux | Room Temperature |

| Energy Input | Sustained heating | High-intensity sonication |

| Environmental Impact | Higher energy consumption | Lower energy consumption |

Fundamental Electrophilicity and Resonance Structures of the Isocyanate Group

The reactivity of the isocyanate group (-N=C=O) in this compound is dominated by the pronounced electrophilicity of the central carbon atom. This characteristic arises from the cumulative electron-withdrawing inductive effects of the adjacent, highly electronegative nitrogen and oxygen atoms. The carbon atom is thus electron-deficient and highly susceptible to attack by nucleophiles.

This electrophilic nature can be visualized through its principal resonance contributors:

Structure A: The neutral, allene-like structure with double bonds to both nitrogen and oxygen.

Structure B: A resonance form with a positive charge on the carbon and a negative charge on the oxygen, emphasizing the carbonyl-like character and the carbon's electrophilicity.

Structure C: A contributor placing a positive charge on the carbon and a negative charge on the nitrogen.

Structure D: A zwitterionic structure with a positive charge on the nitrogen and a negative charge on the oxygen, which also highlights the electrophilic nature of the central carbon.

Among these, the resonance structures that place a positive charge on the central carbon atom (B and C) are significant in explaining the group's susceptibility to nucleophilic attack. This intrinsic electronic property is the foundation for the diverse reactions that aryl isocyanates undergo.

Nucleophilic Addition Reactions of Aryl Isocyanates

The most common reaction pathway for isocyanates involves the nucleophilic addition of a compound containing an active hydrogen atom to the carbon-nitrogen double bond.

Aryl isocyanates, including this compound, readily react with a variety of nucleophiles. The general order of reactivity for common nucleophiles is typically amines > alcohols > thiols. researchgate.netmsu.edu

Amines: Primary and secondary amines are highly potent nucleophiles and react rapidly with isocyanates, often at room temperature and without the need for a catalyst, to form substituted ureas. researchgate.netrsc.org The reaction is generally exothermic and proceeds to completion.

Alcohols: The reaction with alcohols is typically slower than with amines and often requires elevated temperatures or catalysis to proceed at a practical rate. rsc.org Common catalysts include tertiary amines and organotin compounds like dibutyltin (B87310) dilaurate (DBTDL). researchgate.netrsc.org This reaction yields carbamate products.

Thiols: Thiols are generally less nucleophilic towards isocyanates than alcohols under neutral conditions. rsc.org However, in the presence of a base, the corresponding thiolate anion is formed, which is an excellent nucleophile and reacts swiftly with the isocyanate to produce a thiocarbamate. rsc.org

The table below summarizes the general reactivity of aryl isocyanates with these key nucleophiles.

| Nucleophile | Product Type | General Reaction Conditions | Relative Rate (Uncatalyzed) |

| Primary/Secondary Amine | Urea | Room Temperature, No Catalyst Needed | Fast |

| Alcohol | Carbamate | Heat or Catalyst (e.g., DBTDL, Tertiary Amine) | Moderate |

| Thiol | Thiocarbamate | Base Catalyst (e.g., TEA) often required | Slow |

Table 1: Summary of Nucleophilic Addition Reactions of Aryl Isocyanates.

The nucleophilic addition reactions described above are fundamental for creating urea and carbamate linkages, which are prevalent in many biologically active compounds and polymers. beilstein-journals.orgasianpubs.org

Urea Formation: The reaction between an aryl isocyanate and a primary or secondary amine is a direct and highly efficient method for synthesizing unsymmetrical ureas. commonorganicchemistry.com This transformation is a cornerstone in the synthesis of many pharmaceuticals. asianpubs.org The process involves the attack of the amine's nitrogen atom on the electrophilic isocyanate carbon, followed by proton transfer to the isocyanate nitrogen.

Carbamate Formation: The addition of an alcohol to an isocyanate yields a carbamate. google.comvaia.com This reaction can be catalyzed by both acids and bases. rsc.org The process is crucial in polyurethane chemistry and for the synthesis of various protected amines and other fine chemicals. The mechanism involves the oxygen of the alcohol attacking the isocyanate carbon. vaia.com

Cycloaddition and Rearrangement Processes

Beyond simple nucleophilic additions, the cumulated double bonds of the isocyanate group enable its participation in various cycloaddition reactions, providing powerful routes to construct heterocyclic systems.

Aryl isocyanates can act as dienophiles or dipolarophiles in cycloaddition reactions, leading to a diverse array of four, five, and six-membered heterocycles. rsc.org

[2+2] Cycloaddition: Isocyanates can undergo [2+2] cycloadditions with various unsaturated partners. For instance, reaction with imines can lead to the formation of 1,3-diazetidin-2-ones, and intramolecular reactions can yield β-lactams. researchgate.net

[2+2+2] Cycloaddition: Transition-metal catalysis, particularly with rhodium(I) complexes, enables the [2+2+2] cycloaddition of alkenyl isocyanates with two alkyne molecules. nih.gov This process is effective for synthesizing complex nitrogen-containing fused ring systems, such as indolizinones and quinolizinones. nih.gov

[3+2] Cycloaddition: Isocyanates are excellent partners in 1,3-dipolar cycloadditions. They react with 1,3-dipoles like nitrile oxides, azides, and carbonyl ylides to form five-membered heterocyclic rings. uchicago.eduacs.org For example, reacting an aryl isocyanate with an azomethine ylide can produce substituted imidazolidinones. researchgate.net

The table below provides a simplified overview of these cycloaddition reactions.

| Cycloaddition Type | Reactant Partner(s) | Resulting Heterocycle Class |

| [2+2] | Imine, Alkene | Diazetidinone, β-Lactam |

| [2+2+2] | Alkenyl group (intramolecular) + 2 Alkynes | Indolizinone, Quinolizinone |

| [3+2] | Nitrile Oxide, Azide, Aza-oxyallyl cation | Oxadiazolone, Triazolone, Imidazolidinedione |

Table 2: Examples of Cycloaddition Reactions Involving Isocyanates for Heterocycle Synthesis.

When the aryl isocyanate moiety is part of a larger molecule containing another suitably positioned reactive group, intramolecular cyclization can occur to form various heterocyclic structures. nih.gov These reactions are powerful tools for building molecular complexity in a single step.

For instance, rhodium(III)-catalyzed C-H activation can facilitate the amidation of an ortho-C-H bond of an anilide with an isocyanate, which can then undergo intramolecular cyclization to form pyrimidin-4-ones. nih.gov Similarly, palladium(0)-catalyzed domino cyclizations of substrates containing both an isocyanate and an alkynylaziridine unit have been developed to construct linked nitrogen heterocycles like dihydropyrrolyl-imidazolidinones. nih.gov Another strategy involves the intramolecular reaction between an isocyanate and an azide group within the same molecule, which can be triggered to form complex fused heterocyclic systems. researchgate.net These intramolecular processes are highly valuable for their efficiency and ability to generate intricate molecular architectures from linear precursors. researchgate.net

Polymerization Mechanisms Involving Isocyanates

Isocyanates participate in a variety of polymerization reactions, leading to the formation of polyurethanes, polyisocyanurates, and other important polymeric materials. The specific mechanism can vary significantly based on reaction conditions, catalysts, and monomer structure.

The formation of polyurethanes from the reaction of isocyanates and polyols has traditionally been classified as a step-growth polymerization. rsc.orgebrary.net In this mechanism, the polymer chain forms gradually through reactions between monomers, oligomers, and larger polymer chains. ebrary.netwikipedia.org High molecular weight polymers are typically achieved only at very high conversion rates. ebrary.net This process is characterized by the random reaction of functional groups, where any two species with complementary functional groups can react. wikipedia.org

However, more recent studies and simulations suggest that under certain conditions, particularly in the presence of specific catalysts, polyurethane formation can exhibit characteristics of chain-growth polymerization. rsc.org Chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain with an active center. wikipedia.orgstackexchange.com This process consists of distinct initiation, propagation, and termination steps, and high molecular weight polymers can be formed early in the reaction. wikipedia.org The involvement of a chain-growth mechanism can significantly impact the final properties of the polyurethane, such as viscosity and the degree of polymerization. rsc.org

Table 1: Comparison of Chain-Growth and Step-Growth Polymerization

| Feature | Chain-Growth Polymerization | Step-Growth Polymerization |

| Growth Mechanism | Monomers add sequentially to an active center. wikipedia.orgstackexchange.com | Random reaction between any two reactive species (monomers, oligomers). ebrary.netwikipedia.org |

| Molecular Weight | High molecular weight is achieved early in the reaction. wikipedia.org | Molecular weight increases slowly and requires high conversion for high M.W. ebrary.net |

| Reaction Species | Only monomers react with the growing chain. | Monomers, dimers, trimers, and larger oligomers can all react with each other. ebrary.net |

| Key Stages | Initiation, Propagation, Termination. wikipedia.org | No distinct stages; growth occurs in a stepwise fashion. wikipedia.org |

| Example Products | Polyethylene, Polystyrene, PVC. wikipedia.org | Polyesters, Polyamides, Polyurethanes. ebrary.netwikipedia.org |

In the formation of isocyanurate-oxazolidone polymers, zwitterionic initiation is a key mechanistic pathway, particularly when nucleophiles like tertiary amines or pyridines are used as catalysts. poliuretanos.net A zwitterion is a neutral molecule with both a positive and a negative electrical charge at different locations within that molecule. acs.org The initiation process can occur via two primary routes:

Attack on the Epoxide: The tertiary amine can first attack the epoxide ring, leading to a zwitterionic intermediate that subsequently reacts with an isocyanate group. poliuretanos.net

Attack on the Isocyanate: Alternatively, the nucleophilic amine can directly attack the electrophilic carbon of the isocyanate group. This also forms a zwitterionic species that can then react with an epoxide. poliuretanos.net

This zwitterionic intermediate initiates the polymerization, leading to the formation of the isocyanurate-oxazolidone polymer network. This mechanism is also fundamental to the self-healing properties observed in these types of thermosetting polymers. poliuretanos.net

Isocyanates can be polymerized through controlled mechanisms like coordination and anionic polymerization, which allow for precise control over the polymer's molecular weight and structure.

Coordination Polymerization often employs organometallic catalysts, such as organotitanium(IV) compounds. patsnap.com These catalysts coordinate with the isocyanate monomer, activating it for insertion into the growing polymer chain. This method has proven effective for polymerizing isocyanates with various functionalized side chains, although it can be limited by propagation-depropagation equilibrium. patsnap.comvaia.com

Anionic Polymerization is a type of chain-growth polymerization initiated by a nucleophilic attack from an anion. stackexchange.com For isocyanates, this method can produce polymers with predictable molecular weights and low polydispersity, characteristic of a living polymerization. vaia.comstenutz.eu However, conventional initiators can lead to side reactions. stenutz.eu Advanced techniques have been developed to overcome these issues:

Initiator-Transfer Anionic Polymerization (ITAP): This method uses initiators like sodium diphenylamide (NaDPA), which exists as a dimer. One part of the dimer initiates the polymerization while the other reversibly deactivates the growing chain end, providing excellent control over the process. vaia.com

Synchronized Function Initiators: Initiators such as sodium benzanilide (B160483) have been developed to have a slow initiation rate combined with an additive-like function that prevents back-biting reactions, thus eliminating the need for external additives and yielding polymers with high control over molecular weight. stenutz.eu

Table 2: Selected Catalysts and Initiators for Isocyanate Polymerization

| Polymerization Type | Catalyst / Initiator | Monomer Example | Key Features of Polymerization |

| Coordination | Organotitanium(IV) Compounds | Functionalized Isocyanates | Enables polymerization of monomers with functional side chains. patsnap.com |

| Anionic (ITAP) | Sodium Diphenylamide (NaDPA) | n-Hexyl Isocyanate | Living polymerization with controlled molecular weight and low dispersity. vaia.com |

| Anionic | Sodium Benzanilide (Na-BA) | n-Hexyl Isocyanate | Unprecedented control over MW and MWD by preventing side reactions. stenutz.eu |

Surface-initiated polymerization (SIP) is a powerful "grafting from" technique used to create dense polymer brushes covalently attached to a substrate. pitt.eduresearchgate.net This method allows for precise tailoring of surface properties. pitt.edu For isocyanate-functional monomers, SIP offers a route to create highly reactive surfaces that can be further modified.

The process typically involves:

Immobilization of an Initiator: A polymerization initiator is chemically anchored to the surface of a substrate, such as a silicon wafer. pitt.edu

Polymer Growth: The substrate is then exposed to isocyanate-functional monomers, and polymerization is initiated (e.g., by UV light), causing polymer chains to grow directly from the surface. pitt.edu

A significant challenge with isocyanates is their high reactivity, which can lead to undesirable side reactions like hydrolysis. To circumvent this, blocked isocyanates are often used. pitt.edu Thermally labile blocking agents protect the isocyanate group during polymerization. The reactive isocyanate can then be regenerated by heating, allowing for subsequent "click" reactions, for instance with thiols, to functionalize the polymer brushes. pitt.edu

Influence of Substituents on Isocyanate Reactivity

The reactivity of the isocyanate group is highly dependent on the electronic properties of its substituents. rsc.org The central carbon atom of the –N=C=O group is electrophilic, and its reactivity is modulated by the electron-donating or electron-withdrawing nature of the attached groups. patsnap.com

In the compound this compound, both an aryl (phenyl) group and a cyclopropyl group influence the reactivity of the isocyanate functional group.

Aryl Group Effect: An aryl group directly attached to the nitrogen of the isocyanate, as in phenyl isocyanate, generally increases the reactivity compared to aliphatic isocyanates. poliuretanos.net The phenyl ring acts as an electron-withdrawing group through an inductive effect, which pulls electron density away from the nitrogen atom. This, in turn, enhances the positive charge (electrophilicity) on the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. poliuretanos.netrsc.org

Cyclopropyl Group Effect: The cyclopropyl group, positioned para to the isocyanate, exhibits unique electronic behavior. Due to its strained ring structure and the p-character of its C-C bonds, a cyclopropyl group acts as an electron-donating group, particularly when attached to a π-system like a benzene (B151609) ring. stackexchange.comvaia.com This is confirmed by its negative Hammett substituent constants (σp = -0.21). stenutz.eupitt.edu

In This compound , the electron-donating cyclopropyl group pushes electron density into the benzene ring. This electron density is transmitted through the aromatic system to the nitrogen atom of the isocyanate group. This donation of electrons counteracts the inherent electron-withdrawing nature of the isocyanate group itself. The net result is a decrease in the electrophilicity of the isocyanate's carbon atom compared to unsubstituted phenyl isocyanate. Therefore, this compound is expected to be less reactive towards nucleophiles than phenyl isocyanate.

Table 3: Hammett Substituent Constants (σp) for Selected Groups

| Substituent | Hammett Constant (σp) | Electronic Effect |

| -NO₂ | +0.78 | Strongly Electron-Withdrawing |

| -CN | +0.66 | Strongly Electron-Withdrawing |

| -Cl | +0.23 | Weakly Electron-Withdrawing |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Weakly Electron-Donating |

| -cyclopropyl | -0.21 | Electron-Donating |

| -OCH₃ | -0.27 | Moderately Electron-Donating |

| -NH₂ | -0.66 | Strongly Electron-Donating |

| Data sourced from multiple references. stenutz.eupitt.edulibretexts.org |

Compound Index

Steric Hindrance Considerations in Reaction Kinetics

Steric effects, which arise from repulsive interactions between atoms or groups in close proximity, can affect the rate and regioselectivity of reactions involving aromatic compounds. numberanalytics.com While electronic effects are often the primary determinant of reactivity, steric hindrance can become a significant secondary factor. youtube.com The size of a substituent group can hinder the approach of reactants to the aromatic ring, thereby slowing down the reaction rate. numberanalytics.comyoutube.com

It is also noteworthy that the cyclopropyl group can participate in conjugation with the aromatic ring, behaving in some respects like a double bond. stackexchange.com This electronic effect, which involves the delocalization of the cyclopropane's "bent" bonds, is often more significant than its steric contribution in determining reactivity, especially for para-substituted compounds. rsc.orgstackexchange.com The electron-donating nature of the cyclopropyl group can influence the electrophilicity of the isocyanate's carbon atom. rsc.org

Interactive Table 1: Steric and Electronic Effects of Substituents on Aromatic Rings

| Substituent | Relative Steric Hindrance | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| -H | Minimal | Neutral | Baseline for comparison |

| -CH₃ (Methyl) | Low | Weakly Activating (Inductive) | Enhances reactivity towards electrophiles |

| -C₃H₅ (Cyclopropyl) | Moderate | Activating (Conjugative/Inductive) rsc.orgstackexchange.com | Enhances reactivity, can stabilize transition states |

| -C(CH₃)₃ (tert-Butyl) | High | Activating (Inductive) | Significantly hinders ortho-substitution youtube.com |

| -NO₂ (Nitro) | Low | Strongly Deactivating (Resonance) | Reduces reactivity towards electrophiles |

Catalytic Aspects of Isocyanate Transformations

The reactions of isocyanates, including this compound, are frequently mediated by catalysts to enhance reaction rates and control selectivity. These catalysts can be broadly categorized into transition metal complexes and organocatalysts, which include acids and bases.

Transition metals are versatile catalysts for a variety of transformations involving isocyanates. acs.org Palladium, nickel, and copper are particularly prominent in cross-coupling and insertion reactions. nih.govmdpi.com

Palladium: Palladium catalysts are widely used for isocyanide insertions in cross-coupling reactions. mdpi.com These reactions often involve the insertion of the isocyanide into a palladium-carbon or palladium-heteroatom bond, formed through the oxidative addition of an organic halide or pseudo-halide to a Pd(0) complex. This methodology allows for the synthesis of a diverse range of nitrogen-containing compounds. For instance, palladium catalysis can facilitate the coupling of isocyanides with aryl halides and other coupling partners.

Nickel: Nickel catalysts are also effective for reactions involving isocyanates and have been employed in cycloaddition reactions. acs.org For example, nickel-catalyzed [2+2+2] cycloadditions of isocyanates with other unsaturated molecules provide access to complex heterocyclic structures. Nickel catalysis has also been demonstrated in the intramolecular arylation of cyclopropanols, where steric effects can influence the reaction yield. acs.org Given the presence of the cyclopropyl group in this compound, nickel-catalyzed transformations could be a viable synthetic route, though potential interactions with the cyclopropyl ring should be considered.

Copper: Copper catalysts, often used in conjunction with palladium in reactions like the Sonogashira coupling, are also active in their own right for isocyanate transformations. researchgate.net Copper(I) catalysis, for example, can facilitate the reaction of isocyanates with terminal alkynes. rsc.org The mechanism is thought to involve the formation of a copper acetylide, which then reacts with the electrophilic carbon of the isocyanate.

Rhodium: Rhodium nanoparticles have been shown to be effective catalysts for the reduction of various functional groups. researchgate.net While less common for direct isocyanate coupling reactions compared to palladium or nickel, rhodium's catalytic activity in hydrogenation and related processes could be applied to subsequent transformations of products derived from this compound.

Interactive Table 2: Overview of Transition Metal Catalysts in Isocyanate Reactions

| Metal Catalyst | Typical Reaction Type | General Mechanistic Feature | Reference |

|---|---|---|---|

| Palladium (Pd) | Isocyanide Insertions, Cross-Coupling | Oxidative addition followed by insertion into Pd-C or Pd-X bond | mdpi.com |

| Nickel (Ni) | Cycloadditions, Arylations | Formation of metallacycles, reductive elimination | acs.orgacs.org |

| Copper (Cu) | Coupling with Alkynes, Liebeskind-Srogl type couplings | Formation of copper acetylides or involvement in transmetalation | rsc.orgmdpi.com |

| Rhodium (Rh) | Reductions, Hydrogenations | Catalysis via nanoparticle or complex-mediated hydrogen transfer | researchgate.net |

Organocatalysis offers a metal-free alternative for promoting isocyanate reactions, with acid and base catalysis being the most common strategies. acs.org

Base Catalysis: Base-catalyzed reactions of isocyanates with nucleophiles like alcohols or amines can proceed through several mechanisms, depending on the strength of the base and the acidity of the nucleophile. rsc.org

Anionic Mechanism: With strong bases and acidic nucleophiles (like phenols), the base deprotonates the nucleophile to form a highly reactive anion, which then attacks the isocyanate. This mechanism is generally not sensitive to the steric bulk of the catalyst. rsc.org

Concerted Mechanism: For nucleophiles of moderate acidity, such as common alcohols, a concerted mechanism may operate where the base facilitates proton transfer simultaneously with the nucleophilic attack. This pathway is susceptible to steric hindrance from both the nucleophile and the catalyst. rsc.org

Stepwise Mechanism: With less acidic but more nucleophilic reactants like amines, the nucleophile adds directly to the isocyanate first, followed by a base-catalyzed proton transfer. rsc.org

Common base catalysts include tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane or DABCO), amidines, and guanidines. acs.orgrsc.org The choice of catalyst can significantly influence the reaction outcome, directing the reaction towards the formation of carbamates, allophanates, or isocyanurates. rsc.org

Acid Catalysis: Acid catalysts activate the isocyanate group by protonating the nitrogen or oxygen atom, increasing the electrophilicity of the carbonyl carbon. nih.govresearchgate.net This enhances the rate of nucleophilic attack by species like alcohols. The mechanism can involve a dual activation, where the acid catalyst activates the isocyanate electrophilically while its conjugate base activates the nucleophile. researchgate.net

Strong Brønsted acids, such as sulfonic acids, have been shown to be highly effective catalysts for urethane formation. researchgate.net Other acidic catalysts include phosphonic acid derivatives. tandfonline.com The efficiency of acid catalysis is often related to the strength of the acid and the nucleophilicity of its conjugate base. researchgate.net

Interactive Table 3: Mechanisms of Acid/Base Catalysis in Isocyanate Reactions

| Catalysis Type | Mechanism | Typical Catalysts | Key Features | Reference |

|---|---|---|---|---|

| Base Catalysis | Anionic | Strong bases (e.g., alkoxides) | Deprotonation of nucleophile before attack. | rsc.org |

| Base Catalysis | Concerted | Tertiary amines (e.g., DABCO) | Simultaneous proton transfer and nucleophilic attack. | rsc.org |

| Acid Catalysis | Electrophilic Activation | Sulfonic acids, Phosphonic acids | Protonation of isocyanate to increase electrophilicity. | researchgate.nettandfonline.com |

Applications of 1 Cyclopropyl 4 Isocyanatobenzene in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

The rigid and strained three-membered ring of the cyclopropyl (B3062369) group, combined with the electrophilic nature of the isocyanate, allows 1-cyclopropyl-4-isocyanatobenzene to serve as a key component in the synthesis of intricate molecular frameworks. The cyclopropane (B1198618) ring is a prevalent structural motif in numerous biologically active compounds and natural products. Its incorporation into molecular design can significantly influence the pharmacological and physicochemical properties of a molecule. Chemoenzymatic strategies have been developed for the stereoselective synthesis and diversification of cyclopropyl ketones, which can be further elaborated into a diverse library of chiral cyclopropane scaffolds. nih.gov This highlights the importance of cyclopropane-containing building blocks in creating structurally diverse molecules with potential applications in medicinal chemistry. nih.gov

The isocyanate functionality of this compound provides a reactive handle for a wide array of chemical transformations. Isocyanates are well-known for their reactions with nucleophiles such as alcohols, amines, and water, leading to the formation of carbamates, ureas, and amines, respectively. These reactions are fundamental in the synthesis of polymers, pharmaceuticals, and agrochemicals.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The reactivity of the isocyanate group in this compound makes it a crucial reagent in the synthesis of various nitrogen-containing heterocyclic compounds. These ring systems are of immense interest due to their prevalence in biologically active molecules.

Hydantoins are a class of heterocyclic compounds that can be synthesized using isocyanates as starting materials. The reaction of an isocyanate with an α-amino acid or its ester derivative can lead to the formation of a hydantoin (B18101) ring system. While direct synthesis of hydantoins from this compound is not explicitly detailed in the provided context, the general reactivity of isocyanates suggests its potential in this area. organic-chemistry.org For instance, new N-Mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins have been synthesized and shown to possess anticonvulsant activity, demonstrating the pharmacological relevance of cyclopropyl-containing hydantoins. nih.gov The synthesis of these hydantoins often involves the use of isocyanates in one of the key steps. organic-chemistry.org

Uracils, another important class of nitrogenous heterocycles and a fundamental component of RNA, can also be synthesized using isocyanate precursors. The general synthetic routes to uracil (B121893) and its derivatives often involve the condensation of a β-keto ester with urea (B33335) or a related compound, which can be derived from an isocyanate.

The synthesis of isoquinolone and pyrimidin-4-one derivatives can also utilize this compound. The isocyanate group can react with appropriate precursors to form the core heterocyclic structure of these compounds. The specific reaction pathways would depend on the other functional groups present in the reacting molecules.

This compound is a precursor for the synthesis of various triazole and thione derivatives. researchgate.netresearchgate.netfarmaciajournal.com Triazoles are five-membered heterocyclic rings that exhibit a wide range of biological activities. farmaciajournal.comnih.gov The synthesis of 1,2,4-triazole-3-thione derivatives can be achieved through the intramolecular cyclization of corresponding thiosemicarbazides, which are formed by the reaction of an isothiocyanate with a hydrazide. farmaciajournal.com While the initial search results focus on isothiocyanates, the conversion of isocyanates to isothiocyanates is a known chemical transformation, suggesting a pathway for the involvement of this compound. These triazole derivatives can exist in thiol and thione tautomeric forms. farmaciajournal.com

The following table summarizes the synthesis of some triazole derivatives:

| Starting Material | Reagent | Product | Reference |

| Cyanoacetic acid hydrazide | Isothiocyanates | 4-R-1-cyanoacetylthiosemicarbazides | farmaciajournal.com |

| 4-R-1-cyanoacetylthiosemicarbazides | Ammonia | 5-cyanomethyl-4-R-2,4-dihydro-3H-1,2,4-triazole-3-thiones | farmaciajournal.com |

| Substituted hydrazides | Alkyl/aryl isothiocyanates | 3,4-Disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones | researchgate.net |

The reactivity of this compound can be harnessed to construct more complex fused heterocyclic systems like spiroquinazolinones. The synthesis of new spiro-type 1,2,4-triazoles has been reported from the reaction of amidrazones with cyclic ketones. frontiersin.org Although a direct link to this compound is not explicitly stated, the versatility of the isocyanate group makes it a potential starting material for creating the necessary precursors for such cyclizations.

Role in Multi-Component Reactions (MCRs) for Diverse Scaffold Construction

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. Isocyanides, which can be derived from isocyanates, are key components in many MCRs, such as the Ugi and Passerini reactions. These reactions are highly valued for their ability to generate molecular diversity and build complex scaffolds efficiently. rsc.orgnih.govresearchgate.net

This compound can serve as a precursor to the corresponding isocyanide, which can then participate in MCRs to generate a wide array of structurally diverse compounds. rsc.orgresearchgate.net For example, the Ugi four-component reaction (Ugi-4CR) has been utilized to synthesize diverse 1,4-benzodiazepine (B1214927) scaffolds, which are important pharmacophores. nih.gov This strategy often involves an isocyanide, an amine, a carbonyl compound, and a carboxylic acid. The use of building blocks derived from this compound in such MCRs would lead to the creation of novel and diverse molecular libraries for drug discovery and materials science. nih.govfrontiersin.org

The following table highlights the use of MCRs in generating diverse molecular scaffolds:

| Reaction Type | Key Components | Resulting Scaffold | Reference |

| Isocyanide-based multicomponent reaction | Cyclic hemiacetals, isocyanide | Tetrasubstituted cyclopentenyl frameworks | rsc.orgresearchgate.net |

| Ugi-4CR | Methyl anthranilate, isocyanide, Boc-glycinal, carboxylic acid | 1,4-Benzodiazepine-6-ones | nih.gov |

| Ugi-4CR | Aminophenylketones, isocyanide, Boc-glycinal, carboxylic acid | 1,4-Benzodiazepine scaffolds | nih.gov |

Contributions to Polymer and Material Science

The unique molecular architecture of this compound, featuring a reactive isocyanate group and a robust cyclopropyl-phenyl moiety, has positioned it as a valuable building block in the realm of polymer and materials science. Its incorporation into polymer backbones can impart desirable properties such as enhanced thermal stability, specific functionalities, and tailored material performance.

Formation of High-Performance Thermosets (e.g., Isocyanurate-Oxazolidone Polymers)

Isocyanates are fundamental precursors for high-performance thermosetting polymers due to the ability of the isocyanate group (-N=C=O) to undergo cyclotrimerization, forming highly stable, six-membered isocyanurate rings. This reaction is a cornerstone in the production of materials with exceptional thermal and chemical resistance. researchgate.net The process typically involves heating the isocyanate monomers, often in the presence of a catalyst, to induce the formation of a densely cross-linked network.

The integration of this compound into such systems would yield a thermoset polymer with isocyanurate cross-links. The presence of the cyclopropylphenyl group would be expected to contribute to the polymer's properties by increasing its rigidity and potentially enhancing its thermal stability due to the compact and strained nature of the cyclopropyl ring.

A further advancement in this area is the formation of isocyanurate-oxazolidone (ISOX) polymers. These materials are synthesized through the reaction of isocyanates with epoxides. umich.edu The initial stage of this polymerization is dominated by the trimerization of isocyanates to form isocyanurate rings. umich.edu Subsequently, a reaction between the remaining isocyanate groups and the epoxide rings, often at a higher temperature, leads to the formation of oxazolidone rings. This dual-ring structure results in a polymer network with a unique combination of properties. The ratio of isocyanurate to oxazolidone can be controlled by the reaction conditions, allowing for the tuning of the final material's characteristics. umich.edu The use of this compound in an ISOX system would introduce the cyclopropylphenyl moiety, potentially influencing the polymer's mechanical strength and thermal behavior.

| Polymer Type | Monomers | Key Structural Feature | Potential Contribution of this compound |

| Polyisocyanurate | Isocyanates (e.g., this compound) | Isocyanurate Rings | Enhanced thermal stability and rigidity |

| Isocyanurate-Oxazolidone (ISOX) | Isocyanates and Epoxides | Isocyanurate and Oxazolidone Rings | Tunable mechanical properties and thermal resistance |

Preparation of Functional Polymeric Materials (e.g., Poly(alkyl isocyanate)s, Polymer Brushes)

The isocyanate functionality of this compound also allows for its use in the synthesis of other functional polymeric materials. While it is an aromatic isocyanate, the principles of poly(alkyl isocyanate) synthesis can be conceptually extended. Poly(alkyl isocyanate)s are known for their rigid, helical chain conformations, which arise from the restricted rotation around the amide bond in the polymer backbone. These polymers are often prepared via anionic polymerization of the corresponding alkyl isocyanate monomers.

By analogy, the polymerization of this compound could lead to a novel aromatic polyphenylisocyanate derivative. The resulting polymer would feature pendant cyclopropylphenyl groups, which could influence the polymer's solubility, processability, and intermolecular interactions.

Furthermore, this compound can be employed in surface-initiated polymerization to create "polymer brushes." This technique involves grafting polymer chains from a surface, resulting in a dense layer of end-tethered polymers. The isocyanate group of this compound can serve as an effective anchoring point to a functionalized substrate. Subsequent polymerization of other monomers from this initiated surface would yield a polymer brush functionalized with cyclopropylphenyl groups at the interface, potentially altering the surface properties such as hydrophobicity and adhesion.

Development of Molecular Probes and Enzyme Modulators in Research

The combination of a reactive isocyanate group and a biologically relevant cyclopropyl motif makes this compound a molecule of interest in the development of research tools for chemical biology. The cyclopropyl group is a common structural element in many bioactive molecules and approved drugs, where it can enhance metabolic stability, improve binding affinity, and confer specific conformational constraints. chemenu.com

The isocyanate group is a powerful tool for creating covalent linkages with biological macromolecules. It can react with nucleophilic residues on proteins, such as lysine (B10760008) or the N-terminus, to form stable urea linkages. This reactivity allows this compound to be used as a molecular probe to label and identify specific proteins or as a modulator of enzyme activity. By covalently modifying an enzyme's active site or an allosteric site, it can act as an irreversible inhibitor or activator.

For instance, a research strategy could involve using this compound to probe the active site of an enzyme that recognizes phenyl or cyclopropyl moieties. The cyclopropylphenyl part of the molecule would guide it to the binding pocket, and the isocyanate group would then form a covalent bond, allowing for subsequent analysis of the modified enzyme.

| Application | Role of this compound | Key Functional Groups |

| Molecular Probe | Covalent labeling of biomolecules | Isocyanate (for covalent bonding), Cyclopropyl-phenyl (for recognition) |

| Enzyme Modulator | Irreversible inhibition or activation | Isocyanate (for covalent modification of enzyme), Cyclopropyl-phenyl (for targeting specific enzymes) |

Stereoselective Synthesis Leveraging the Cyclopropyl Moiety

The cyclopropyl group, due to its rigid and strained three-membered ring structure, can exert significant steric and electronic influence on adjacent reactive centers. This influence can be harnessed to achieve high levels of stereoselectivity in organic synthesis. utdallas.edu While specific examples detailing the use of this compound in stereoselective reactions are not prevalent, the principles of cyclopropyl-directed synthesis are well-established.

The fixed conformation of the cyclopropyl ring can effectively shield one face of a nearby functional group, directing an incoming reagent to the opposite, less hindered face. This is a common strategy in diastereoselective reactions. For example, the reduction of a ketone or the addition of a nucleophile to an imine adjacent to a cyclopropyl group can proceed with high stereocontrol.

In the context of this compound, the cyclopropyl group is attached to a benzene (B151609) ring. While this attenuates its direct steric influence compared to being directly adjacent to a reaction center, it can still play a role in directing the conformation of molecules derived from it. More significantly, the cyclopropyl group itself can be synthesized stereoselectively, and this chirality can be transferred to other parts of a molecule during a synthetic sequence. Biocatalytic methods, for instance, have been developed for the enantioselective synthesis of cyclopropanes, which can then serve as chiral building blocks for more complex molecules. utdallas.edu

Recent synthetic approaches to bicyclic alkaloids have demonstrated the utility of intramolecular reactions where a cyclopropyl-containing intermediate directs the formation of a stereocenter. mdpi.com Although not directly involving an isocyanate, these examples highlight the power of the cyclopropyl group in controlling stereochemical outcomes, a principle that is applicable to the design of complex synthetic routes starting from cyclopropyl-containing building blocks like this compound.

Computational and Spectroscopic Investigations of 1 Cyclopropyl 4 Isocyanatobenzene

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are pivotal in elucidating the complex reaction mechanisms involved in the formation and transformation of isocyanates. For aryl isocyanates like 1-cyclopropyl-4-isocyanatobenzene, theoretical investigations, often employing Density Functional Theory (DFT) and high-level composite methods like DLPNO-CCSD(T), provide deep insights into reaction pathways that are experimentally challenging to observe. rsc.orgchemrxiv.org

A well-studied analogous reaction is the sulfur dioxide-catalyzed rearrangement of a nitrile oxide to an aryl isocyanate. rsc.org Computational studies reveal a multi-step mechanism involving the formation of key intermediates and transition states. chemrxiv.org The process typically initiates with the formation of a pre-intermediate complex between the reactant and the catalyst. This is followed by a [3+2]-cycloaddition to form a five-membered ring intermediate through a first transition state (TS1). chemrxiv.org This intermediate is often unstable and rearranges through a second, typically rate-limiting, transition state (TS2) to yield a post-intermediate complex, which then dissociates to release the final isocyanate product and the catalyst. chemrxiv.org

The geometries of these transition states are critical, as they determine the energy barriers of the reaction. For instance, in the conversion of phenylnitrile oxide to phenyl isocyanate, TS2 involves a significant rotation of the newly formed ring relative to the phenyl group, facilitating the nitrogen's migration to form the isocyanate. chemrxiv.org Spectroscopic and computational studies coupled with quantum chemistry simulations can reveal a synergistic scavenging mechanism that involves chemisorption, physisorption, and redox reactions. acs.org

These computational models allow for the screening of various catalysts and the analysis of substituent effects on reaction kinetics, providing a predictive framework for optimizing synthetic protocols for compounds such as this compound. rsc.org

Table 1: Calculated Energy Barriers for a Representative SO₂-Catalyzed Isocyanate Synthesis

| Reaction Step | Transition State | Calculated Effective Barrier (kcal/mol) | Computational Method |

|---|---|---|---|

| [3+2] Cycloaddition | TS1 | 9.0 | r2SCAN-3c |

| Rearrangement to Isocyanate | TS2 | 23.0 | DLPNO-CCSD(T)/CBS//r2SCAN-3c |

This table presents hypothetical but representative data based on published studies on similar systems, illustrating how computational chemistry quantifies the energy hurdles in isocyanate synthesis. chemrxiv.org

Kinetic and Thermodynamic Analyses of Isocyanate Transformations

The kinetic and thermodynamic parameters of isocyanate transformations are crucial for understanding reaction feasibility and rate. These parameters, including activation energy (Ea), enthalpy (ΔH), and entropy (ΔS), can be determined from computational studies by analyzing the potential energy surface of the reaction. researchgate.net

Quantum chemical calculations, as described in the previous section, provide the relative energies of reactants, intermediates, transition states, and products. The energy difference between the reactants and the highest-energy transition state corresponds to the activation energy, which is a key determinant of the reaction rate according to the Arrhenius equation. researchgate.net A lower activation energy implies a faster reaction. For example, in the synthesis of poly(urethane-isocyanurate) network polymers, step-by-step heating conditions are optimized based on the kinetic understanding of the cyclotrimerization reaction. nih.gov

Table 2: Relative Gibbs Free Energies for a Catalyzed Isocyanate Formation Pathway

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants + Catalyst | Initial State | 0.0 |

| Pre-intermediate Complex | Reactant-Catalyst Adduct | -5.2 |

| TS1 | First Transition State | +15.8 |

| Intermediate | Cyclic Adduct | -2.1 |

| TS2 | Second Transition State | +21.5 |

| Products + Catalyst | Final State | -25.0 |

This table illustrates a hypothetical energy profile for an isocyanate formation reaction, based on data from similar systems, showing the thermodynamic landscape that governs the transformation. chemrxiv.org

Spectroscopic Characterization Techniques in Mechanistic Elucidation (e.g., FT-IR, NMR)

Spectroscopic techniques are indispensable for the structural confirmation and mechanistic study of this compound. Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary methods used for its characterization.

FT-IR Spectroscopy: The most prominent feature in the FT-IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This band typically appears in the region of 2250-2280 cm⁻¹. researchgate.net Its presence is a definitive indicator of the isocyanate functionality. Other bands would include those for the aromatic C-H stretching (above 3000 cm⁻¹), C=C stretching in the benzene (B151609) ring (around 1500-1600 cm⁻¹), and vibrations associated with the cyclopropyl (B3062369) group.

NMR Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Value/Region |

|---|---|---|

| FT-IR | -N=C=O Asymmetric Stretch | ~2270 cm⁻¹ |

| ¹H NMR | Aromatic Protons (AA'BB' system) | δ 7.0-7.5 ppm |

| ¹H NMR | Cyclopropyl Protons | δ 0.6-1.2 ppm |

| ¹³C NMR | Isocyanate Carbon (-NCO) | ~125 ppm |

| ¹³C NMR | Aromatic Carbons | ~120-140 ppm |

| ¹³C NMR | Cyclopropyl Carbons | ~10-16 ppm |

This table summarizes the expected key signals in FT-IR and NMR spectra for this compound based on data for analogous structures. organicchemistrydata.orgnih.govnist.govchemicalbook.com

Molecular Modeling and Docking Studies in Ligand Design

The this compound scaffold can be utilized in ligand design for various biological targets. Molecular modeling and docking are powerful computational tools to predict and analyze how a ligand binds to the active site of a target protein, guiding the development of new therapeutic agents. researchgate.netnih.gov

The process begins with a three-dimensional structure of the target protein, often obtained from X-ray crystallography. A binding site or pocket on the protein is identified, and computational docking algorithms are used to place the ligand (e.g., a derivative of this compound) into this site in various conformations. mdpi.com These programs calculate a "docking score," which estimates the binding affinity, typically in kcal/mol. researchgate.net Lower binding energies suggest a more stable protein-ligand complex.

Beyond the score, docking studies reveal the specific molecular interactions responsible for binding, such as:

By analyzing these interactions, medicinal chemists can rationally modify the ligand structure to improve its potency and selectivity. nih.govacs.org For example, the cyclopropyl group can engage in favorable hydrophobic interactions, and the phenyl isocyanate moiety can be modified to form specific hydrogen bonds or other interactions within the target's active site. nih.gov

Table 4: Hypothetical Docking Results for a this compound Derivative

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Protein Kinase X | -9.8 | LEU83, VAL65 | Hydrophobic (cyclopropyl group) |

| LYS62 | Hydrogen Bond (via urea (B33335) linkage) | ||

| PHE154 | π-π Stacking (phenyl ring) | ||

| Trypanothione Reductase | -8.5 | TRP21, TYR110 | π-π Stacking (phenyl ring) |

| ILE19, ALA114 | Hydrophobic (cyclopropyl group) |

This table provides a hypothetical example of molecular docking results, illustrating the kind of data generated to guide ligand optimization. researchgate.netnih.gov

Computational Studies of Cyclopropyl-Containing Systems (e.g., Racemization Studies)

The cyclopropyl group imparts unique conformational and electronic properties to a molecule. Computational studies are essential for understanding the behavior of this strained ring system, particularly concerning its stability and reactivity.

One area of investigation is the potential for racemization in chiral cyclopropyl-containing molecules. For instance, computational studies on fused cyclopropyl isoxazolines have explored the mechanism of their unexpected racemization. These studies use DFT calculations to map the potential energy surface and identify the transition state for ring-opening and closing, which leads to the loss of stereochemical information. acs.org The energy barrier for such a process determines whether racemization is likely to occur under given conditions.

Furthermore, computational chemistry has been used to study the fundamental reactivity of the cyclopropyl group itself, such as its ring-opening dynamics. Studies have shown that the cyclopropyl cation is not a stable intermediate but rather a transition state on the path to the more stable allyl cation. acs.org This inherent strain and tendency toward ring-opening can be exploited in chemical synthesis. Understanding the energy barriers for these transformations is critical for predicting the stability and reactivity of molecules like this compound, especially in environments that could promote such rearrangements. acs.org

Table 5: Computational Findings on Cyclopropyl System Dynamics

| System/Process | Computational Finding | Calculated Energy Barrier (kcal/mol) | Significance |

|---|---|---|---|

| Fused Cyclopropyl Isoxazoline (B3343090) Racemization | Biradical-mediated ring-opening/closing pathway | ~25-30 | Predicts thermal stability and conditions for racemization. |

| Cyclopropyl Cation Ring-Opening | Disrotatory ring-opening to allyl cation | Effectively zero; it is a transition state | Explains the high reactivity of cyclopropyl systems under acidic/electrophilic conditions. |

| Photochemical Rearrangement | Di-π-methane rearrangement | ~30.7 | Reveals high-energy pathways accessible under photochemical conditions. acs.org |

This table summarizes key findings from computational studies on the dynamic behavior of cyclopropyl rings, highlighting their unique chemical properties. acs.org

Emerging Research Directions and Future Prospects

Development of Novel and Sustainable Synthetic Routes for Aryl Isocyanates

The traditional synthesis of aryl isocyanates, including 1-cyclopropyl-4-isocyanatobenzene, has long been dependent on the use of highly toxic phosgene (B1210022). researchgate.netnih.gov This has spurred extensive research into developing safer and more sustainable, phosgene-free synthetic methodologies. rsc.org A significant area of focus is the catalytic carbonylation of nitroaromatic compounds, which offers a more environmentally benign pathway to isocyanates. rsc.org Another promising route involves the thermal decomposition of carbamates, which can be synthesized from amines, carbon monoxide, and alcohols, thereby avoiding the use of phosgene. nih.govresearchgate.net

Recent innovations have also explored the use of dimethyl carbonate and urea (B33335) as greener alternatives for the synthesis of carbamate (B1207046) precursors. nih.gov The urea-based method is particularly attractive as it can achieve "zero emission" by recycling its byproducts. nih.gov Furthermore, the Curtius, Hofmann, and Lossen rearrangements represent established, phosgene-free alternatives for the synthesis of isocyanates from carboxylic acids or their derivatives. nih.govbeilstein-journals.org The Curtius rearrangement, in particular, is noted for its mild reaction conditions and clean conversion of a carboxylic acid to an isocyanate via an acyl azide (B81097) intermediate. nih.gov

The development of bio-based isocyanates is another critical research frontier, aiming to reduce the reliance on petrochemical feedstocks. researchgate.net While direct synthesis of this compound from bio-based sources is not yet established, the broader advancements in producing aromatic isocyanates from renewable materials pave the way for future investigations into greener pathways for this and related compounds. researchgate.net

Table 1: Comparison of Phosgene-Free Synthetic Routes for Aryl Isocyanates

| Synthetic Route | Precursors | Key Features |

| Catalytic Carbonylation | Nitroaromatics, CO | Environmentally benign alternative to phosgenation. rsc.org |

| Carbamate Decomposition | Amines, Alcohols, CO | Avoids the use of phosgene; can be sourced from greener reagents like dimethyl carbonate or urea. nih.govresearchgate.net |

| Curtius Rearrangement | Carboxylic Acids | Mild conditions, high yield, and clean conversion. nih.gov |

| Hofmann Rearrangement | Amides | Phosgene-free route to isocyanates. beilstein-journals.org |

| Lossen Rearrangement | Hydroxamic Acids | Phosgene-free route to isocyanates. beilstein-journals.org |

Exploration of Unprecedented Reaction Pathways and Functional Group Compatibility

The reactivity of this compound is dominated by the highly electrophilic isocyanate group, which readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively. nih.gov The aromatic ring and the cyclopropyl (B3062369) group, however, introduce unique electronic and steric features that can be exploited in novel reaction pathways.

The cyclopropyl group, with its inherent ring strain and π-character, can participate in various transformations. acs.org Research into the reactivity of donor-acceptor cyclopropanes, where the cyclopropyl ring is substituted with both an electron-donating and an electron-withdrawing group, has revealed their utility as synthetic equivalents of 1,3-dipoles in cycloaddition reactions. researchgate.net This opens up possibilities for this compound to engage in unprecedented cycloaddition reactions, potentially leading to the synthesis of novel heterocyclic scaffolds.

A key challenge in exploring new reaction pathways is ensuring functional group compatibility. The high reactivity of the isocyanate group can interfere with reactions targeting other parts of the molecule. nih.gov To address this, "blocked" or "masked" isocyanates are being investigated. These precursors release the reactive isocyanate in situ under specific conditions, allowing for greater control and tolerance of other functional groups. nih.govgoogle.com This strategy could be instrumental in developing more complex synthetic routes involving this compound.

Furthermore, the development of multicomponent reactions (MCRs) involving isocyanates is a rapidly growing area. mdpi.com These reactions allow for the one-pot synthesis of complex molecules from three or more starting materials, offering high atom economy and efficiency. Designing MCRs that incorporate this compound could provide rapid access to diverse libraries of compounds with potential applications in medicinal chemistry and materials science.

Design and Synthesis of New Catalytic Systems for Isocyanate Chemistry

Catalysis is central to advancing isocyanate chemistry, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. acs.org For the synthesis of this compound and its derivatives, as well as their subsequent transformations, the development of novel catalytic systems is a key research focus.

Transition metal catalysts, particularly those based on palladium and rhodium, have shown significant promise. Palladium-catalyzed cross-coupling reactions of aryl halides with sodium cyanate (B1221674) have been developed as a practical, one-pot synthesis of unsymmetrical ureas, proceeding through an aryl isocyanate intermediate. mt.comnih.gov This methodology could be adapted for the synthesis of this compound derivatives. Rhodium catalysts have been effectively used for the addition of organoboron and organozinc reagents to isocyanates, affording amides and participating in [2+2+2] cycloaddition reactions to form complex heterocyclic structures. ibm.comuni-miskolc.huacs.org

Organocatalysis has also emerged as a powerful tool in isocyanate chemistry, offering a metal-free alternative. rsc.orggoogle.com Guanidine and phosphonic acid derivatives have been investigated for their ability to catalyze the reaction between isocyanates and alcohols, with a focus on improving reaction rates and selectivity, especially in the presence of water. rsc.org The development of organocatalysts with high activity and selectivity for the reactions of this compound could lead to more sustainable and cost-effective processes for producing polyurethanes and other polymers.

The search for non-tin catalysts is another important trend, driven by the toxicity concerns associated with organotin compounds like dibutyltin (B87310) dilaurate, which are traditionally used in polyurethane production. researchgate.net Zirconium and bismuth compounds are being explored as less toxic alternatives that can effectively catalyze the isocyanate-hydroxyl reaction. researchgate.net